molecular formula C15H28N2O3 B5624289 ((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol

((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol

Cat. No. B5624289
M. Wt: 284.39 g/mol
InChI Key: AOZVEEHUBRPODO-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions. It is synthesized through multi-step organic reactions, utilizing various reagents and catalysts.

Synthesis Analysis

  • Novel Synthesis Techniques : The compound has been synthesized through innovative methods, such as enamine alkylation and dehydrating condensation reactions, followed by elimination of HCl. These methods provide moderate to good yields of the compound (Mitsumoto & Nitta, 2004).

  • Catalytic Approaches : Palladium-catalyzed synthesis methods have been explored, demonstrating effective routes to synthesize similar complex organic molecules (Gabriele et al., 2000).

Molecular Structure Analysis

  • Spectral and Quantum Studies : Detailed spectral analysis and quantum studies have been carried out to understand the molecular structure of similar complex compounds (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

  • Chemical Reactivity : The compound exhibits a range of reactivities, including oxidation reactions under various conditions, such as photoirradiation and thermal processes (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

  • Solubility and Lipophilicity : Studies on similar compounds have shown varying solubility in water and different degrees of lipophilicity, which are important for their potential applications (Levterov et al., 2018).

Chemical Properties Analysis

  • Hyperpolarizability and Electric Dipole Moment : Research on similar compounds has investigated properties like hyperpolarizability, electric dipole moment, and other electronic properties, which are crucial for understanding their chemical behavior (Halim & Ibrahim, 2022).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the synthesis and properties of this compound. If it has potential as a drug, studies could be conducted to investigate its efficacy and safety .

properties

IUPAC Name

cyclobutyl-[(3R,4R)-3-(hydroxymethyl)-4-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-16(6-7-20-2)8-13-9-17(10-14(13)11-18)15(19)12-4-3-5-12/h12-14,18H,3-11H2,1-2H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZVEEHUBRPODO-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1CN(CC1CO)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCOC)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((3R*,4R*)-1-(cyclobutylcarbonyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.